molecular formula C8H7NO2 B039324 7-Methyl-5H-furo[3,2-C]pyridin-4-one CAS No. 117612-62-1

7-Methyl-5H-furo[3,2-C]pyridin-4-one

Cat. No.: B039324
CAS No.: 117612-62-1
M. Wt: 149.15 g/mol
InChI Key: TWZCPBXHDVECOB-UHFFFAOYSA-N
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Description

Furo[3,2-c]pyridin-4(5H)-one, 7-methyl- is a heterocyclic compound that features a fused furan and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furo[3,2-c]pyridin-4(5H)-one, 7-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of methyl 2-(chloromethyl)-3-furoate and salicylonitriles, which undergo tandem cyclization in the presence of excess t-BuOK in N,N-dimethylformamide (DMF) solution at 65°C . This reaction yields substituted benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, which are derivatives of the target compound.

Industrial Production Methods

Industrial production methods for Furo[3,2-c]pyridin-4(5H)-one, 7-methyl- are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

Furo[3,2-c]pyridin-4(5H)-one, 7-methyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the core structure.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Furo[3,2-c]pyridin-4(5H)-one, 7-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Furo[3,2-c]pyridin-4(5H)-one, 7-methyl- involves its interaction with molecular targets and pathways within biological systems. For instance, as a photosensitizer, it generates reactive oxygen species (ROS) upon light activation, leading to the ablation of bacterial cells . The exact molecular targets and pathways depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Furo[3,2-c]pyridin-4(5H)-one, 7-methyl- is unique due to its specific ring fusion and the presence of a methyl group at the 7-position. This structural feature can influence its reactivity and the types of derivatives that can be synthesized from it.

Properties

IUPAC Name

7-methyl-5H-furo[3,2-c]pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c1-5-4-9-8(10)6-2-3-11-7(5)6/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWZCPBXHDVECOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=O)C2=C1OC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound was prepared according to the procedure described for 2-sulfamoyl-6-methylfuro[3.2-c]pyridin-4-(5H)-one (Example 12 Step A) except 3-(2-furanyl)-3-methylacrylic acid was substituted for 3-(2-furanyl)methacrylic acid. Title compound was obtained in 41% yield, m.p. 239°-241° C., after crystallization from methanol.
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2-sulfamoyl-6-methylfuro[3.2-c]pyridin-4-(5H)-one
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